molecular formula C22H42N4O2 B10908176 N'~1~-[(1E)-nonylidene]-N'~4~-[(1Z)-nonylidene]butanedihydrazide

N'~1~-[(1E)-nonylidene]-N'~4~-[(1Z)-nonylidene]butanedihydrazide

Cat. No.: B10908176
M. Wt: 394.6 g/mol
InChI Key: LVBIEEYYMYTFCQ-KDMDJZHMSA-N
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Description

N’~1~-[(1E)-nonylidene]-N’~4~-[(1Z)-nonylidene]butanedihydrazide is an organic compound with the molecular formula C20H38N4O2. This compound is characterized by the presence of two nonylidene groups attached to a butanedihydrazide backbone. It is a member of the hydrazide family, which is known for its diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(1E)-nonylidene]-N’~4~-[(1Z)-nonylidene]butanedihydrazide typically involves the condensation of nonylidene hydrazine with butanedihydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and acetic acid, and the reaction is often catalyzed by acidic or basic catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N’~1~-[(1E)-nonylidene]-N’~4~-[(1Z)-nonylidene]butanedihydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(1E)-nonylidene]-N’~4~-[(1Z)-nonylidene]butanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The hydrazide groups can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for catalysis. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’~1~-[(1E)-nonylidene]-N’~4~-[(1Z)-nonylidene]butanedihydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’~1~-[(1E)-nonylidene]-N’~4~-[(1Z)-nonylidene]butanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’~1~-[(1E)-nonylidene]-N’~4~-[(1Z)-nonylidene]butanedihydrazide include other hydrazides and hydrazones, such as:

  • N’~1~-[(1E)-nonylidene]-N’~2~-[(1Z)-nonylidene]ethanedihydrazide
  • N’~1~-[(1E)-nonylidene]-N’~4~-[(1Z)-nonylidene]succinohydrazide

Uniqueness

What sets N’~1~-[(1E)-nonylidene]-N’~4~-[(1Z)-nonylidene]butanedihydrazide apart from similar compounds is its specific structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C22H42N4O2

Molecular Weight

394.6 g/mol

IUPAC Name

N-[(E)-nonylideneamino]-N'-[(Z)-nonylideneamino]butanediamide

InChI

InChI=1S/C22H42N4O2/c1-3-5-7-9-11-13-15-19-23-25-21(27)17-18-22(28)26-24-20-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3,(H,25,27)(H,26,28)/b23-19-,24-20+

InChI Key

LVBIEEYYMYTFCQ-KDMDJZHMSA-N

Isomeric SMILES

CCCCCCCC/C=N/NC(=O)CCC(=O)N/N=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=NNC(=O)CCC(=O)NN=CCCCCCCCC

Origin of Product

United States

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